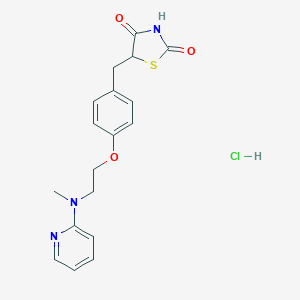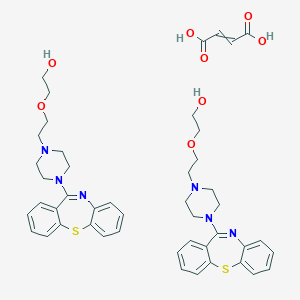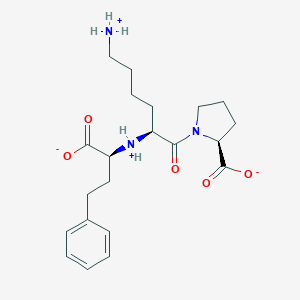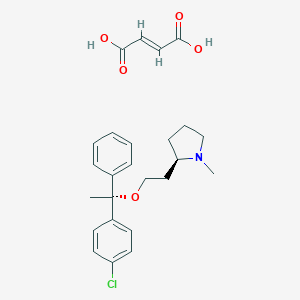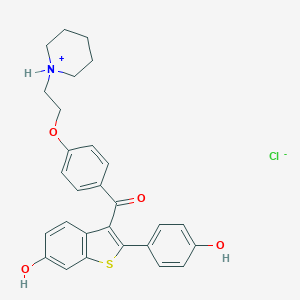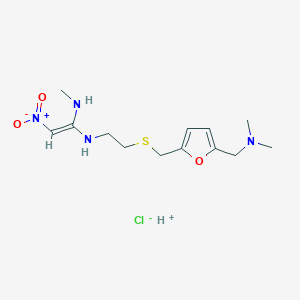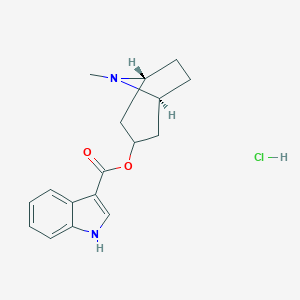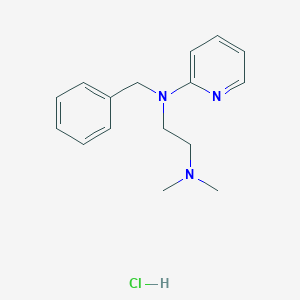
Icotinib
Vue d'ensemble
Description
Icotinib, known by its trade name Conmana, is a highly selective, first-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used as a first-line monotherapy for patients with non-small-cell lung cancer that have somatic epidermal growth factor receptor mutations . This compound was first synthesized in 2002 by Betta Pharma and has since been approved for use in China .
Applications De Recherche Scientifique
Icotinib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying epidermal growth factor receptor tyrosine kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways and cellular proliferation.
Medicine: Primarily used in the treatment of non-small-cell lung cancer with epidermal growth factor receptor mutations
Industry: Employed in the development of new therapeutic agents and as a reference compound in pharmaceutical research
Mécanisme D'action
Target of Action
Icotinib is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . The EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival . This compound selectively inhibits the EGFR members, including the wild type and mutants .
Mode of Action
This compound works by binding reversibly to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade . This inhibition blocks EGFR-mediated intracellular tyrosine phosphorylation in a dose-dependent manner .
Biochemical Pathways
This compound’s action affects the EGFR pathway, which is involved in cell proliferation and survival . By inhibiting EGFR, this compound disrupts the signal transduction cascade, leading to the inhibition of cell proliferation and induction of apoptosis . It has been found that this compound can inhibit the EGFR-mediated mitogen-activated protein kinase (MAPK) pathway, leading to the inactivation of the RAS-Raf-MAPK pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that CYP2C19 genotypes can affect the bio-transformation of this compound .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . This compound exhibits a broad spectrum of antitumor activity and is especially effective against tumors expressing higher levels of EGFR . In vivo studies have demonstrated that this compound exhibits potent dose-dependent antitumor effects .
Action Environment
Environmental factors such as the genetic makeup of the individual can influence the action, efficacy, and stability of this compound. For instance, it has been found that CYP2C19 polymorphisms significantly affect this compound exposure . Patients with mutant EGFR genotype and higher this compound concentration might have increased progression-free survival and overall survival and lower tumor metastasis .
Analyse Biochimique
Biochemical Properties
Icotinib selectively inhibits the EGFR members, including the wild type and mutants, with inhibition efficacies of 61-99% . It blocks EGFR-mediated intracellular tyrosine phosphorylation in human epidermoid carcinoma A431 cells in a dose-dependent manner .
Cellular Effects
This compound exhibits a broad spectrum of antitumor activity and is especially effective against tumors expressing higher levels of EGFR . It has been shown to have a synergistic inhibitory effect on H460 and H1299 cells through induction of autophagic cell death and apoptosis .
Molecular Mechanism
This compound is a highly selective, first-generation EGFR tyrosine kinase inhibitor (EGFR-TKI) which binds reversibly to the ATP binding site of the EGFR protein, preventing completion of the signal transduction cascade .
Temporal Effects in Laboratory Settings
In vitro studies demonstrated that this compound exhibited potent dose-dependent antitumor effects . In vivo studies demonstrated that this compound exhibited potent dose-dependent antitumor effects in nude mice carrying a variety of human tumor-derived xenografts .
Dosage Effects in Animal Models
The drug was well tolerated at doses up to 120 mg/kg/day in mice without mortality or significant body weight loss during the treatment .
Metabolic Pathways
This compound is metabolized in the liver, mainly by CYP3A4, and to a lesser extent by CYP1A2 . More than 90% of the drug is excreted via feces, and 9% via urine .
Transport and Distribution
This compound binds to Sudlow’s site I in subdomain IIA of Human Serum Albumin (HSA) molecule, resulting in the formation of this compound-HSA complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of icotinib involves several key steps:
Amidation Reaction: Fully mix 2-amino-4,5-difluorobenzoic acid with a solution of an amidation reagent, add a catalyst, and perform an amidation reaction.
Cyclization Reaction: Dissolve the obtained 2-amino-4,5-difluorobenzamide and a cyclization reagent into a solvent, and perform a cyclization reaction at a high temperature.
Chlorination Reaction: Perform a chlorination reaction on the obtained 6,7-difluoro-3,4-dihydroquinazoline-4-one and a chlorination reagent in a solvent system.
Condensation Reaction: Perform a condensation reaction on the obtained 4-chloro-6,7-difluoroquinazoline and 3-ethynylaniline in an alkali reagent and the solvent system.
Etherification Reaction: Perform an etherification reaction on the obtained 4-[(3-ethynylphenyl)amino]-6,7-difluoroquinazoline and triethylene glycol in the alkali reagent and the solvent system to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process ensures minimal impurities and high yield in each step, with a focus on safety and environmental protection .
Analyse Des Réactions Chimiques
Types of Reactions
Icotinib undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by aldehyde oxidase, a molybdenum cofactor-containing cytosolic enzyme.
Reduction: Although specific reduction reactions are less documented, it is plausible that this compound could undergo reduction under appropriate conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its aromatic rings and functional groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation by aldehyde oxidase results in specific oxidized metabolites .
Comparaison Avec Des Composés Similaires
Icotinib is often compared with other epidermal growth factor receptor tyrosine kinase inhibitors such as gefitinib, erlotinib, almonertinib, and olmutinib. While all these compounds target the epidermal growth factor receptor, this compound is unique in its specific binding affinity and selectivity .
Similar Compounds
- Gefitinib
- Erlotinib
- Almonertinib
- Olmutinib
- Osimertinib
This compound has shown noninferior efficacy to gefitinib and superior efficacy as a first-line treatment compared to chemotherapy in patients with epidermal growth factor receptor-mutant non-small-cell lung cancer .
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKULDARVNMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209952 | |
| Record name | Icotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Icotinib is a highly selective, first generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) which binds reversibly to the ATP binding site of the EGFR protein, preventing completion of the signal transduction cascade. EGFR is an oncogenic receptor and patients with activating somatic mutations, such as an exon 19 deletion or exon 21 L858R mutation, within the tyrosine kinase domain display unchecked cell proliferation. | |
| Record name | Icotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
610798-31-7 | |
| Record name | Icotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610798-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icotinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610798317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Icotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G6U5L461Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


